molecular formula C16H14N4OS B1205032 N-(2-furanylmethyl)-4-(2-methyl-3-imidazo[1,2-a]pyridinyl)-2-thiazolamine

N-(2-furanylmethyl)-4-(2-methyl-3-imidazo[1,2-a]pyridinyl)-2-thiazolamine

Cat. No. B1205032
M. Wt: 310.4 g/mol
InChI Key: IRTWPKFNFCJFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furanylmethyl)-4-(2-methyl-3-imidazo[1,2-a]pyridinyl)-2-thiazolamine is an imidazopyridine.

Scientific Research Applications

Synthesis and Biological Activity

  • N-(2-furanylmethyl)-4-(2-methyl-3-imidazo[1,2-a]pyridinyl)-2-thiazolamine and its derivatives have been synthesized and studied for various biological activities. For instance, new imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antiulcer agents. Although they did not display significant antisecretory activity, some showed good cytoprotective properties in ethanol and HCl models, comparable to SCH-28080, a known compound (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Applications in Organic Synthesis

  • The compound and related structures have been utilized in organic synthesis. For example, the three-component reactions of N,N-substituted imidazo[1,5-a]pyridine carbenes with aldehydes and DMAD or allenoates produced different 4-[(2-pyridyl)methyl]aminofuran derivatives. This work provided a straightforward approach to fully substituted furans, which are not easily accessible by other methods (Pan, Li, Yan, Xing, & Cheng, 2010).

Novel Synthesis Methods

  • A new method for preparing (2-aminopyridin-4-yl)methanol, a popular 2-aminopyridine, was developed. This method directly oxidizes the methyl group in the compound without preliminary protection of the amino group, offering a one-stage production of the precursor alcohol, 2-aminoisonicotine acid (Lifshits, Ostapchuk, & Brel, 2015).

Pharmaceutical Relevance

  • Imidazo[1,2-a]pyridine-based compounds, which include derivatives of N-(2-furanylmethyl)-4-(2-methyl-3-imidazo[1,2-a]pyridinyl)-2-thiazolamine, have been found to be clinically important for the treatment of heart and circulatory failures. Their derivatives show potential as acetylcholinesterase (AChE) inhibitors, with some exhibiting strong inhibition and good selectivity (Kwong, Kumar, Mah, Mah, Chia, Quah, Lim, & Chandraju, 2019).

properties

Product Name

N-(2-furanylmethyl)-4-(2-methyl-3-imidazo[1,2-a]pyridinyl)-2-thiazolamine

Molecular Formula

C16H14N4OS

Molecular Weight

310.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H14N4OS/c1-11-15(20-7-3-2-6-14(20)18-11)13-10-22-16(19-13)17-9-12-5-4-8-21-12/h2-8,10H,9H2,1H3,(H,17,19)

InChI Key

IRTWPKFNFCJFGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=CSC(=N3)NCC4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-furanylmethyl)-4-(2-methyl-3-imidazo[1,2-a]pyridinyl)-2-thiazolamine
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N-(2-furanylmethyl)-4-(2-methyl-3-imidazo[1,2-a]pyridinyl)-2-thiazolamine
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N-(2-furanylmethyl)-4-(2-methyl-3-imidazo[1,2-a]pyridinyl)-2-thiazolamine
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N-(2-furanylmethyl)-4-(2-methyl-3-imidazo[1,2-a]pyridinyl)-2-thiazolamine
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N-(2-furanylmethyl)-4-(2-methyl-3-imidazo[1,2-a]pyridinyl)-2-thiazolamine
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N-(2-furanylmethyl)-4-(2-methyl-3-imidazo[1,2-a]pyridinyl)-2-thiazolamine

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